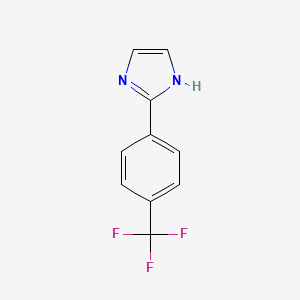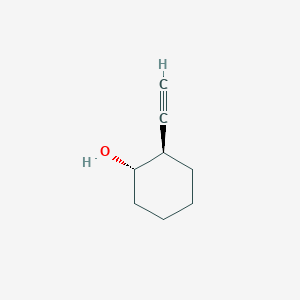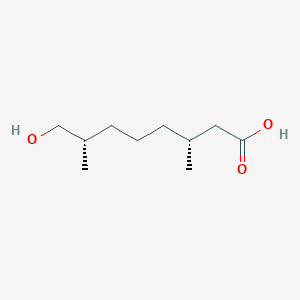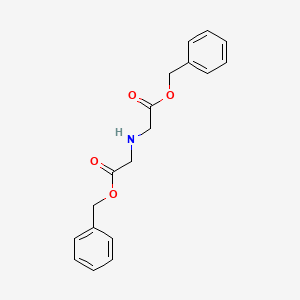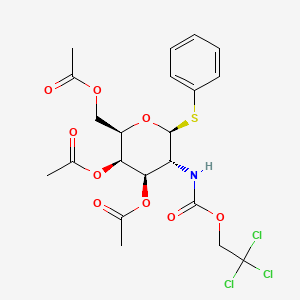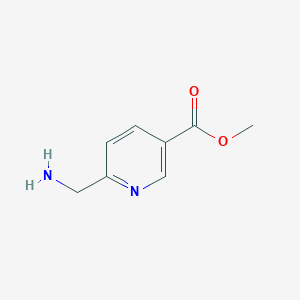
4-Chloro-7-iodoquinoline
Overview
Description
4-Chloro-7-iodoquinoline is a quinolinic-isoquinolinic derivative . It is a heterocyclic compound that belongs to the family of quinolines .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-iodoquinoline is crucial to its properties and potential applications. The compound has a nitrogen-containing heterocyclic molecule that consists of a benzene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-7-iodoquinoline are complex and often require specific conditions for successful completion. For instance, the poor solubility of quinolones can render the characterization of quinolones difficult, especially when a solubilization phase is needed .Scientific Research Applications
Antimicrobial Applications
A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . These compounds have shown significant antimicrobial activity, with the most active ones displaying MIC values in the range of 1.5 to 12.5 µg/mL .
Antiviral Applications
Compounds containing the 4-Aminoquinoline nucleus have been found to display antiviral activities . This suggests that “4-Chloro-7-iodoquinoline” could potentially be used in the development of new antiviral agents.
Antimalarial Applications
The 4-Aminoquinoline nucleus is also known for its antimalarial properties . Therefore, “4-Chloro-7-iodoquinoline” could be used in the development of new antimalarial drugs.
Anti-leishmanial Applications
Compounds containing the 4-Aminoquinoline nucleus have been found to display anti-leishmanial activities . This suggests that “4-Chloro-7-iodoquinoline” could potentially be used in the development of new anti-leishmanial agents.
Anti-inflammatory and Immune-modulatory Applications
The 4-Aminoquinoline nucleus is also known for its anti-inflammatory and immune-modulatory properties . Therefore, “4-Chloro-7-iodoquinoline” could be used in the development of new drugs with these properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline derivatives often interact with enzymes related to dna replication .
Mode of Action
The precise mode of action of 4-Chloro-7-iodoquinoline is currently unknown . Quinoline derivatives, in general, are known to inhibit certain enzymes related to DNA replication .
Biochemical Pathways
Given its structural similarity to other quinoline derivatives, it may potentially interfere with dna replication pathways .
Result of Action
Based on its structural similarity to other quinoline derivatives, it may potentially interfere with dna replication, leading to inhibition of cell growth .
properties
IUPAC Name |
4-chloro-7-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGHMPCBJVWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442228 | |
| Record name | 4-chloro-7-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22200-50-6 | |
| Record name | 4-chloro-7-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the significance of conformational analysis for a compound like ethyl 4-chloro-7-iodoquinoline-3-carboxylate?
A2: Conformational analysis is crucial for understanding the three-dimensional shape and flexibility of a molecule. This is particularly relevant for molecules with potential biological activity, as their interactions with biological targets like enzymes or receptors are highly dependent on their spatial arrangement. By determining the preferred conformations of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, researchers can gain insights into its potential interactions with biological systems. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1366405.png)
![N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide](/img/structure/B1366409.png)
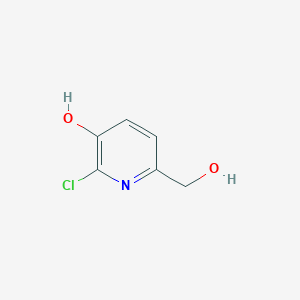


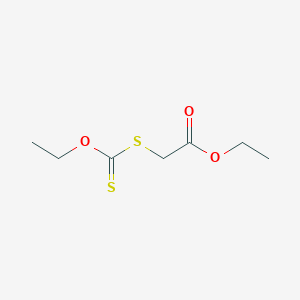
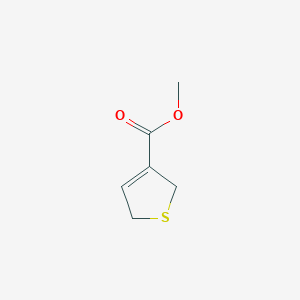
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)
